3-[(Cyclopropanemethoxy)methyl]thiophenol
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Overview
Description
3-[(Cyclopropanemethoxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are characterized by the presence of a sulfur atom bonded to a benzene ring, which imparts unique chemical properties to these compounds The specific structure of this compound includes a cyclopropane ring attached to a methoxy group, which is further connected to a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropanemethoxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of cyclopropanemethanol with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of thiophenol, allowing it to react with the cyclopropanemethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopropanemethoxy)methyl]thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(Cyclopropanemethoxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropanemethoxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or the modulation of protein function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, further influencing its biological activity.
Comparison with Similar Compounds
Thiophenol: The parent compound, which lacks the cyclopropanemethoxy group.
4-Methylthiophenol: A derivative with a methyl group on the aromatic ring.
2,4-Dimethylthiophenol: A compound with two methyl groups on the aromatic ring.
Comparison: 3-[(Cyclopropanemethoxy)methyl]thiophenol is unique due to the presence of the cyclopropanemethoxy group, which imparts additional steric and electronic effects compared to its simpler analogs. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPZVXUFWUUPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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